

Spectroscopic Profile of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-hydroxyphenylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Cyano-2-hydroxyphenylboronic acid**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

- IUPAC Name: (5-Cyano-2-hydroxyphenyl)boronic acid
- Molecular Formula: $C_7H_6BNO_3$
- Molecular Weight: 162.94 g/mol
- CAS Number: 1256355-57-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Cyano-2-hydroxyphenylboronic acid**. These

predictions are generated using computational models and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2 (predicted)	s	1H	Ar-H (H-6)
~7.8 (predicted)	d	1H	Ar-H (H-4)
~7.0 (predicted)	d	1H	Ar-H (H-3)
~10.0 (predicted)	s (broad)	1H	Ar-OH
~8.5 (predicted)	s (broad)	2H	B(OH) ₂

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (ppm)	Assignment
~160 (predicted)	C-OH (C-2)
~140 (predicted)	C-H (C-6)
~135 (predicted)	C-H (C-4)
~120 (predicted)	C-CN (C-5)
~118 (predicted)	C-H (C-3)
~115 (predicted)	C-B (C-1)
~110 (predicted)	-C \equiv N

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Broad	O-H stretch (phenolic and boronic acid)
~3100-3000	Medium	Aromatic C-H stretch
~2230	Sharp	C≡N stretch
~1600, ~1480	Medium	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Medium	C-O stretch (phenolic)
~850	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (mass-to-charge ratio)	Ion
163.04 (predicted)	[M+H] ⁺
185.02 (predicted)	[M+Na] ⁺
161.03 (predicted)	[M-H] ⁻
144.03 (predicted)	[M-H ₂ O-H] ⁻

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **5-Cyano-2-hydroxyphenylboronic acid**.

Materials:

- **5-Cyano-2-hydroxyphenylboronic acid** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated dimethyl sulfoxide (DMSO- d_6)
- NMR tube (5 mm)
- Pipette and vial
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Weigh the appropriate amount of **5-Cyano-2-hydroxyphenylboronic acid** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO- d_6 to the vial.
- Gently agitate the vial to dissolve the sample completely.
- Transfer the solution to an NMR tube using a pipette.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H spectrum, typically using a single pulse experiment.
- Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **5-Cyano-2-hydroxyphenylboronic acid**.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **5-Cyano-2-hydroxyphenylboronic acid** (a small amount of solid)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **5-Cyano-2-hydroxyphenylboronic acid** onto the center of the ATR crystal.
- Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal and anvil thoroughly after the measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of molecular ions of **5-Cyano-2-hydroxyphenylboronic acid**.^[1]

Materials:

- **5-Cyano-2-hydroxyphenylboronic acid**
- HPLC-grade methanol or acetonitrile
- HPLC-grade water

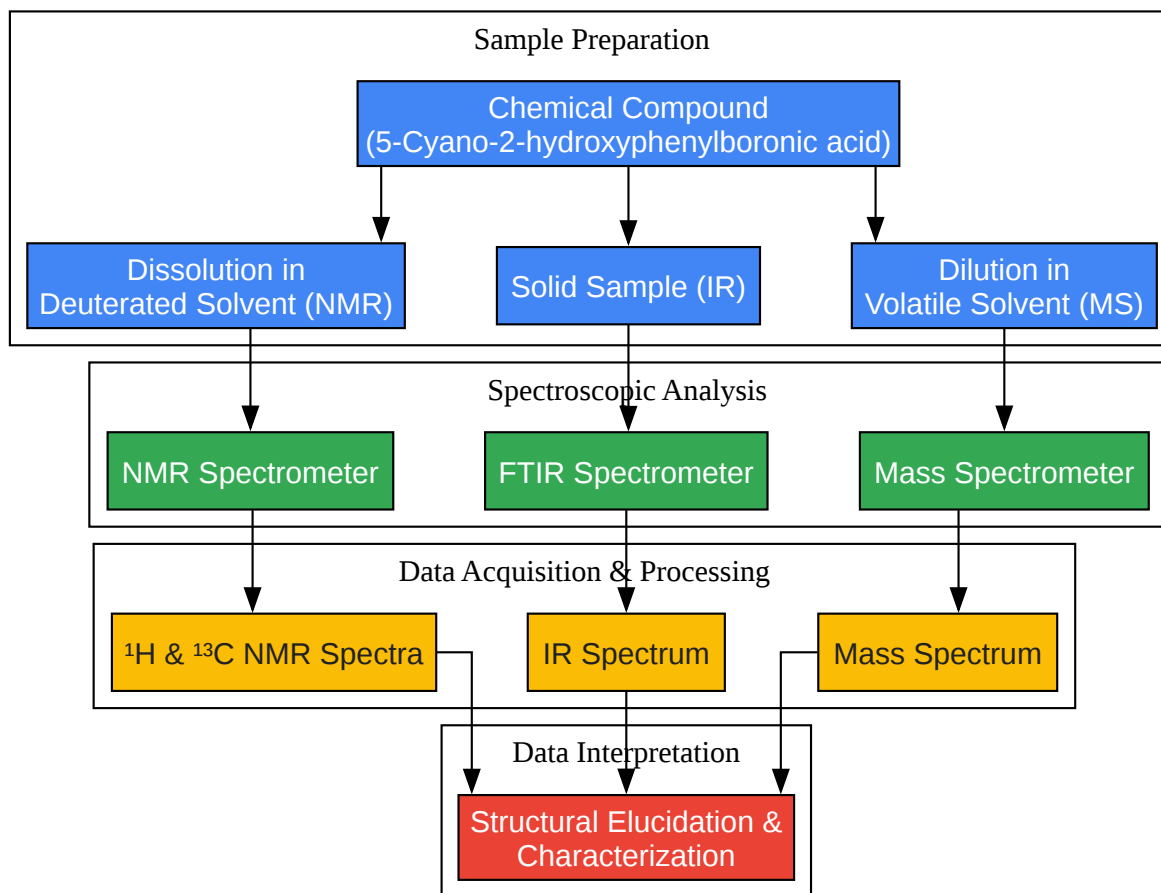
- Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
- Vials and micropipettes
- Mass spectrometer with an ESI source

Procedure:

- Prepare a stock solution of **5-Cyano-2-hydroxyphenylboronic acid** (e.g., 1 mg/mL) in methanol or acetonitrile.
- Prepare a dilute sample solution (e.g., 1-10 µg/mL) by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
- For positive ion mode analysis, add a small amount of formic acid (0.1% final concentration) to the sample solution to promote protonation.[\[1\]](#)
- For negative ion mode analysis, a small amount of ammonium hydroxide can be added to promote deprotonation.
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[\[2\]](#)
- Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal ionization.[\[1\]](#)
- Acquire the mass spectrum in the desired mass range.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

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- 2. bio-protocol.org [bio-protocol.org]
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